N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound with a unique structure that includes a chlorobenzyl group, two pyrazole rings, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole rings. The chlorobenzyl group is introduced through a nucleophilic substitution reaction, and the sulfonamide group is added via sulfonation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a kilogram scale.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction cascades that regulate cellular processes like proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-1,4,4a,5,8,8a,9a,10a-octahydro-9,10-anthracenedione:
Licochalcone B: A natural compound with anti-cancer properties.
Uniqueness
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide is unique due to its specific structure, which includes a chlorobenzyl group and two pyrazole rings. This structure confers distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H18ClN5O2S |
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Molecular Weight |
379.9 g/mol |
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-1-ethyl-3-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C16H18ClN5O2S/c1-3-21-11-15(12(2)18-21)25(23,24)20-16-8-9-22(19-16)10-13-4-6-14(17)7-5-13/h4-9,11H,3,10H2,1-2H3,(H,19,20) |
InChI Key |
GXZLAVXKHAAJSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)NC2=NN(C=C2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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